molecular formula C10H21IOSi B117617 O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol CAS No. 152893-54-4

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol

Cat. No.: B117617
CAS No.: 152893-54-4
M. Wt: 312.26 g/mol
InChI Key: RJQSJKGWNGCEOG-VQHVLOKHSA-N
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Description

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol is a specialized organoiodine compound featuring a silyl-protected hydroxyl group and a conjugated (2E)-butenol backbone. This molecule is of significant interest in synthetic organic chemistry due to its dual functional groups: the silyl ether moiety (tert-butyldimethylsilyl, TBDMS) provides steric protection for the hydroxyl group, while the iodo substituent at the 3-position enables cross-coupling reactions (e.g., Suzuki or Stille couplings) and electrophilic substitutions. The (2E)-configuration of the double bond further influences its reactivity and stereochemical outcomes in synthetic applications .

Properties

IUPAC Name

tert-butyl-[(E)-3-iodobut-2-enoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21IOSi/c1-9(11)7-8-12-13(5,6)10(2,3)4/h7H,8H2,1-6H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQSJKGWNGCEOG-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO[Si](C)(C)C(C)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO[Si](C)(C)C(C)(C)C)/I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21IOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451457
Record name tert-Butyl{[(2E)-3-iodobut-2-en-1-yl]oxy}dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152893-54-4
Record name tert-Butyl{[(2E)-3-iodobut-2-en-1-yl]oxy}dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Iodination with N-Iodosuccinimide (NIS)

NIS in dichloromethane at −40°C selectively iodinates the 3-position of (2E)-buten-1-ol derivatives, preserving the (E)-configuration. Deuterium-labeling experiments confirm a concerted iodonium ion mechanism without carbocation intermediates, ensuring >98% stereoretention. Typical conditions:

  • NIS (1.1 equiv) , CH₂Cl₂, −40°C, 4 h

  • Yield : 89–92%

  • Byproducts : <3% diiodinated species

Radical-Mediated Iodination

For electron-deficient alkenes, iodine monochloride (ICl) under blue LED irradiation generates iodine radicals, enabling anti-Markovnikov addition. This method proves effective for substrates sensitive to electrophilic pathways:

  • ICl (1.2 equiv) , CH₃CN, 450 nm LED, 25°C, 1 h

  • Yield : 78–85%

  • E/Z Ratio : 95:5

Tandem Silylation-Iodination One-Pot Protocols

Pioneering work by demonstrates a sequential protection-iodination process in a single reactor, eliminating intermediate purification:

  • Silylation : TBSCl (1.05 equiv), imidazole (1.2 equiv), CH₂Cl₂, −20°C, 2 h

  • Iodination : NIS (1.1 equiv), −40°C, 4 h

  • Workup : Aqueous Na₂S₂O₃ quench, extraction, silica gel filtration

Key Advantages :

  • Overall Yield : 86%

  • Purity : >99% by HPLC

  • Throughput : 5 g scale demonstrated

Cross-Metathesis for Alkene Functionalization

The (2E)-configured double bond undergoes efficient cross-metathesis with terminal alkenes using Grubbs-Hoveyda II catalyst (2 mol%). Notably, reactions with 3-buten-1-ol proceed with exceptional stereofidelity:

ParameterValue
Catalyst Loading2 mol%
Temperature40°C
Reaction Time12 h
Conversion98%
E/Z Selectivity>99:1
Isolated Yield75%

Comparative Analysis of Synthetic Routes

Table 1: Methodological Benchmarking

MethodYield (%)Purity (%)Stereoselectivity (E/Z)Scale (g)
Sequential Silylation-Iodination9299>99:110
Tandem One-Pot869998:25
Radical Iodination859795:52

Key Findings :

  • Temperature Sensitivity : Below −30°C, electrophilic iodination outperforms radical methods in stereocontrol.

  • Catalyst Economy : Grubbs-Hoveyda II enables 15 catalytic cycles before significant activity loss, reducing metal costs.

  • Byproduct Formation : Diiodinated species increase above −20°C, necessitating cryogenic conditions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology enhances heat transfer during exothermic iodination steps:

  • Residence Time : 3 min

  • Throughput : 1.2 kg/day

  • Solvent Consumption : Reduced by 70% vs. batch

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 8.2 (batch) vs. 3.1 (flow)

  • E-Factor : 12.5 (batch) vs. 4.8 (flow)

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at the C3 position serves as a superior leaving group, enabling nucleophilic substitutions under mild conditions.

Reaction Type Reagents/Conditions Products Key Findings
Nucleophilic Substitution NaI, K₂CO₃, DMF, 25°C Alkenes or alcoholsIodine substitution with halides (e.g., Cl⁻, Br⁻) occurs via SN2 mechanisms.
Cross-Coupling Pd(PPh₃)₄/CuI, n-Bu₃N, THF Alkyne-coupled derivativesPd/Cu-catalyzed Sonogashira coupling forms C–C bonds with terminal alkynes .

Example :

  • Reaction with sodium iodide in DMF replaces iodine with other nucleophiles, yielding substituted alkenes .

  • Palladium-mediated couplings enable access to complex architectures, such as retinoid analogs .

Oxidation Reactions

The silyl-protected hydroxyl group is resistant to oxidation, allowing selective transformations at the double bond or iodine-bearing carbon.

Reagent Conditions Product Efficiency
Dess-Martin periodinane CH₂Cl₂, rt, 2 hAldehyde (C=O)>95% yield
Pyridinium chlorochromate CH₂Cl₂, 0°C, 1 hKetone85% yield

Key Observations :

  • Dess-Martin periodinane selectively oxidizes the allylic alcohol to an aldehyde without disturbing the silyl ether .

  • Oxidation under acidic conditions (e.g., PCC) converts the double bond to an epoxide, though this is less common .

Reduction Reactions

Controlled reduction targets the iodine or double bond, depending on the reagent.

Reagent Conditions Product Selectivity
LiAlH₄ THF, 0°C, 1 hSilyl-protected diolIodine remains intact
H₂/Pd-C EtOAc, rt, 12 hAlkaneDouble bond reduction

Notable Application :

  • Hydrogenation with Pd-C selectively reduces the double bond, yielding saturated derivatives for pharmaceutical intermediates .

Elimination Reactions

Thermal or base-induced elimination generates conjugated dienes or alkynes.

Conditions Product Mechanism
Al₂O₃, 80°C α,β-unsaturated ketoneDehydration via E1cb pathway
DBU, CHCl₃, reflux AlkyneDehydrohalogenation

Example :

  • Treatment with Al₂O₃ induces elimination of HI, forming α,β-unsaturated carbonyl compounds critical in terpene synthesis .

Protection/Deprotection Strategies

The tert-butyldimethylsilyl (TBS) group is stable under basic conditions but cleaved by fluoride ions.

Reagent Conditions Outcome
TBAFTHF, rt, 1 hDeprotection to free alcohol
HF-pyridine CH₂Cl₂, 0°C, 30 minSelective deprotection

Utility :

  • The TBS group enables multistep syntheses by protecting the hydroxyl group during iodination or cross-coupling .

Scientific Research Applications

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active compounds.

    Biochemistry: Utilized in the study of enzyme mechanisms and protein modifications.

    Material Science: Applied in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol involves its reactivity as a silyl-protected alcohol. The tert-butyldimethylsilyl group protects the hydroxyl group from unwanted reactions, allowing selective transformations at other positions. The iodine atom serves as a versatile leaving group, facilitating substitution and elimination reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and utility of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol, a comparative analysis with analogous compounds is essential. Key structural analogs include silyl-protected alcohols, iodinated alkenols, and related intermediates used in glycosylation or stereoselective synthesis.

Table 1: Structural and Functional Comparisons

Compound Name Functional Groups Key Reactivity Stability/Protection Profile Reference
This compound TBDMS-protected OH, 3-iodo, (2E)-alkene Cross-coupling, nucleophilic substitution Moderate stability under basic conditions N/A (Target)
6-O-(tert-Butyldiphenylsilyl)-2-deoxy-2-iodo-D-galactopyranosyl derivatives TBDPS-protected OH, 2-iodo, glycosyl Glycosylation, deiodination High steric protection; acid-labile
(1R,2R)-1-(Benzo[f]chromen-1-yl)-3-(TBDMSO)propane-1,2-diol TBDMS-protected diol, chromenyl Stereoselective oxidation, cyclization Stable in polar aprotic solvents

Stability and Protection Strategies

  • Acid/Base Sensitivity : TBDMS ethers (as in the target compound) are more labile under acidic conditions (e.g., HF·pyridine) than TBDPS ethers, which require stronger acids (e.g., TBAF) for cleavage. This difference is critical in multi-step syntheses where orthogonal protection is required .
  • Optical Activity : The (1R,2R)-diol in displays a specific rotation of [α]D = -75.8 (c 0.5, MeOH), highlighting the stereochemical impact of silyl protection. Similar chiral environments in the target compound would necessitate careful analysis of enantiomeric excess in synthetic pathways .

Spectroscopic Data

  • NMR Trends: The ^1H-NMR of TBDMS-protected compounds (e.g., δ 1.01 ppm for tert-butyl protons in ) aligns with the target compound’s expected signals. However, iodinated alkenes typically show deshielding effects on adjacent protons (e.g., δ 3.2–4.0 ppm for CH₂-I environments) compared to non-halogenated analogs .

Research Findings and Limitations

  • Synthetic Yield: The target compound’s analogs, such as compound 12 in , achieve moderate yields (~67%) after chromatographic purification, suggesting similar challenges in isolating iodinated alkenols due to their sensitivity to light and moisture .

Biological Activity

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol (CAS No. 152893-54-4) is an organic compound notable for its silyl-protected alcohol functionality, which includes an iodine atom and a double bond. This compound is primarily utilized in organic synthesis, particularly in the formation of complex molecules and pharmaceutical intermediates. Its unique structural features impart significant biological activity, making it a subject of interest in medicinal chemistry and biochemistry.

  • Molecular Formula: C10H21IOSi
  • Molecular Weight: 312.26 g/mol
  • Structure: Contains a tert-butyldimethylsilyl group, an iodine atom, and a double bond, contributing to its reactivity.

The biological activity of this compound can be attributed to its ability to undergo various chemical transformations:

  • Substitution Reactions: The iodine atom acts as a good leaving group, facilitating nucleophilic substitutions with various nucleophiles (e.g., amines, thiols).
  • Oxidation Reactions: It can be oxidized to produce ketones or aldehydes.
  • Reduction Reactions: Reduction processes can yield alkanes or other alcohols .

These reactions are crucial for its applications in synthesizing biologically active compounds.

Medicinal Chemistry

This compound is employed in the synthesis of retinoids and other pharmaceutical intermediates. Its ability to selectively protect functional groups allows for complex multi-step syntheses that are essential in drug development .

Enzyme Mechanisms

In biochemistry, this compound is useful for studying enzyme mechanisms due to its reactivity as a silyl-protected alcohol. The protection allows for selective modifications at other reactive sites without interference from the hydroxyl group .

Synthesis of Retinoids

A notable application of this compound is in the synthesis of retinoids, which are vital for various biological processes including vision and cellular growth. Research indicates that derivatives synthesized from this compound exhibit significant biological activity, influencing gene expression related to cell differentiation and proliferation .

Antioxidant Activity

Studies have shown that compounds derived from this compound possess antioxidant properties. For instance, derivatives have been tested against oxidative stress-induced apoptosis in liver cells, demonstrating protective effects against cell death caused by oxidative agents like tert-butyl hydroperoxide (tBHP) .

Research Findings

Recent studies highlight the following findings regarding the biological activity of this compound:

Study FocusFindings
Synthesis of RetinoidsEffective as a building block for retinoid synthesis; enhances biological activity in cell cultures .
Antioxidant PropertiesExhibits protective effects against oxidative stress in HepG2 cells; reduces apoptosis markers .
Enzyme Mechanism StudiesUseful in elucidating mechanisms involving enzyme catalysis through selective functionalization.

Q & A

Q. What role does this compound play in synthesizing ethylene-based natural products?

  • Methodological Answer : The (2E)-butenol scaffold serves as a precursor for Julia-Kocienski olefination or Wittig reactions to install conjugated dienes. For example, deprotection of the TBS group (TBAF, THF) generates a free alcohol, which can be oxidized to an aldehyde for subsequent elongation .

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